molecular formula C18H17NO6S2 B2854787 Methyl 3-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)thiophene-2-carboxylate CAS No. 2097934-05-7

Methyl 3-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)thiophene-2-carboxylate

Cat. No. B2854787
CAS RN: 2097934-05-7
M. Wt: 407.46
InChI Key: HMOQFRHDVOYZIQ-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor . It has the molecular mass of 84.14 g/mol, density is 1.051 g/mL, and Melting Point is −38 °C .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Furan-containing compounds also exhibit a wide range of advantageous biological and pharmacological characteristics .

Synthesis of Anticancer Agents

2-Butylthiophene, a thiophene derivative, is used as a raw material in the synthesis of anticancer agents . The presence of the thiophene moiety in “Methyl 3-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)thiophene-2-carboxylate” could potentially make it useful in the development of new anticancer drugs.

Synthesis of Anti-Atherosclerotic Agents

2-Octylthiophene, another thiophene derivative, is used in the synthesis of anti-atherosclerotic agents . This suggests that “Methyl 3-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)thiophene-2-carboxylate” could also have potential applications in the development of treatments for atherosclerosis.

Development of Insecticides

Thiophene derivatives also act as metal complexing agents and have been used in the development of insecticides . This could be another potential application for “Methyl 3-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)thiophene-2-carboxylate”.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “Methyl 3-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)thiophene-2-carboxylate” could potentially be used in the development of new corrosion inhibitors.

Development of Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This could be another potential application for “Methyl 3-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)thiophene-2-carboxylate”.

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

methyl 3-[[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6S2/c1-24-18(21)17-16(8-10-26-17)27(22,23)19-11-14(20)12-4-6-13(7-5-12)15-3-2-9-25-15/h2-10,14,19-20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOQFRHDVOYZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)thiophene-2-carboxylate

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